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Compound of Interest

Compound Name: Ralaniten

Cat. No.: B610411

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ralaniten (EPI-506) was a clinical-stage drug candidate whose development was
discontinued. Detailed preclinical toxicology reports and specific experimental protocols are not
publicly available. This guide summarizes the available clinical toxicity data and outlines the
principles of preclinical toxicology assessment relevant to this class of compound.

Introduction to Ralaniten and its Mechanism of
Action

Ralaniten (acetate salt: EPI-506) is a first-in-class, orally administered small molecule inhibitor
of the N-terminal domain (NTD) of the androgen receptor (AR).[1] Unlike approved
antiandrogens that target the ligand-binding domain (LBD) of the AR, Ralaniten was designed
to be effective against both full-length AR and AR splice variants (AR-Vs) that lack the LBD and
are a common mechanism of resistance to LBD-targeted therapies in castration-resistant
prostate cancer (CRPC).[1] By binding to the NTD, Ralaniten inhibits the transcriptional activity
of the AR, thereby preventing the expression of genes that drive prostate cancer cell growth
and proliferation.

Preclinical Toxicity Assessment

While specific preclinical toxicology data for Ralaniten, such as LD50 values or detailed
histopathology findings, are not available in the public domain, the drug was reported to be
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well-tolerated in nonclinical studies.[2] For a compound like Ralaniten to enter clinical trials, a
standard battery of preclinical toxicology and safety pharmacology studies, compliant with
Good Laboratory Practice (GLP) regulations, would have been conducted as part of the
Investigational New Drug (IND) application.[3][4]

Standard Preclinical Toxicology Studies for IND
Submission

The following table summarizes the types of preclinical studies that are typically required before
a new drug candidate can be administered to humans.
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Study Type

Species

Key Objectives

Single-Dose Toxicity

Rodent (e.g., rat, mouse) &
Non-rodent (e.g., dog, hon-

human primate)

To determine the maximum
tolerated dose (MTD) and
identify potential target organs
for toxicity after a single

administration.

Repeat-Dose Toxicity

Rodent & Non-rodent

To characterize the toxicity
profile following repeated
administration over a defined
period (e.g., 28 days, 90 days),
identify a No Observed
Adverse Effect Level (NOAEL),
and assess the potential for

cumulative toxicity.

Safety Pharmacology

Various (rodent and non-

rodent)

To evaluate the effects on vital
organ systems, including the
cardiovascular, respiratory, and
central nervous systems, to
identify potential acute and life-

threatening risks.

Genotoxicity

In vitro (bacterial and
mammalian cells) & In vivo
(rodent)

To assess the potential of the
drug to cause damage to
genetic material (DNA), which
could lead to mutations or

cancer.

Reproductive Toxicology

Rodent and/or non-rodent

To evaluate the potential
adverse effects on fertility,
embryonic and fetal
development, and pre- and

postnatal development.

Carcinogenicity

Long-term studies in rodents

To assess the potential of the
drug to cause cancer with

chronic exposure.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To understand the absorption,
distribution, metabolism, and
excretion (ADME) of the drug

and to correlate drug exposure

Pharmacokinetics/Toxicokinetic ~ All species used in toxicity
s (PK/TK) studies

with toxicological findings.

General Experimental Protocol for Repeat-Dose Toxicity
Studies

The following is a generalized protocol for a 28-day repeat-dose oral toxicity study, a pivotal
study for IND submission.

o Animal Model: Two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent
(e.g., Beagle dogs), with equal numbers of males and females in each group.

o Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, and
high) of Ralaniten. The high dose is typically selected to be the MTD.

o Administration: The drug is administered orally (e.g., by gavage for rodents, in capsules for
dogs) once daily for 28 consecutive days.

« In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and
food consumption measurements.

» Clinical Pathology: Blood samples are collected at baseline and at the end of the study for
hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

o Terminal Procedures: At the end of the 28-day treatment period, animals are euthanized. A
full necropsy is performed, and selected organs are weighed.

» Histopathology: A comprehensive list of tissues from all animals is collected, preserved, and
examined microscopically by a veterinary pathologist.

Clinical Toxicity of Ralaniten

The primary source of toxicity data for Ralaniten comes from a Phase 1, open-label, dose-
escalation study in men with metastatic castration-resistant prostate cancer (NCRPC). The
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study evaluated doses ranging from 80 mg to 3600 mg once daily and 1800 mg twice daily.
While the drug was generally well-tolerated, its development was terminated due to poor oral
bioavailability.

Adverse Events and Dose-Limiting Toxicities

The following tables summarize the adverse events (AEs) and dose-limiting toxicities (DLTS)
observed in the Phase 1 clinical trial of Ralaniten.

Table 1: Most Common Drug-Related Adverse Events

Adverse Event Frequency
Diarrhea Common
Nausea Common
Fatigue Common

Table 2: Dose-Limiting Toxicities (DLTS)

Dose Level Adverse Event Grade
640 mg Elevated Amylase 4

1280 mg Elevated AST 3
Elevated ALT 3

Abdominal Pain 3

Nausea 2

Vomiting 1

Potential Mechanisms of Ralaniten Toxicity and
Signaling Pathways

The precise mechanisms underlying the observed toxicities of Ralaniten have not been fully
elucidated. However, they may be related to on-target effects on the androgen receptor in non-
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prostate tissues or potential off-target activities.

On-Target Androgen Receptor Inhibition

Androgen receptors are expressed in various tissues beyond the prostate, including the liver
and pancreas. Inhibition of AR signaling in these tissues could potentially lead to adverse
effects.

Off-Target Effects and Drug Metabolism

Drug-induced liver injury (DILI) and pancreatitis are known side effects of some medications.
The mechanisms can be complex, involving direct cellular toxicity, metabolic activation of the
drug into reactive metabolites, mitochondrial dysfunction, and immune-mediated responses.
Given that Ralaniten is metabolized in the body, it is plausible that a reactive metabolite could
contribute to the observed hepatotoxicity.

Hypothetical Signaling Pathway for Ralaniten-Induced
Toxicity

The following diagram illustrates a hypothetical signaling pathway for Ralaniten-induced
toxicity, integrating its known mechanism of action with general principles of drug-induced
organ injury.
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Hypothetical pathway of Ralaniten-induced organ toxicity.

Experimental Workflow for Preclinical Toxicity
Assessment

The following diagram outlines a typical workflow for the preclinical safety assessment of a new

drug candidate like Ralaniten.
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Generalized workflow for preclinical toxicity assessment.

Conclusion

The available data indicates that Ralaniten was generally well-tolerated in both preclinical
models and in a Phase 1 clinical trial in patients with mCRPC. The most frequently reported
adverse events were gastrointestinal in nature, including diarrhea and nausea. Dose-limiting
toxicities observed at higher doses included elevated pancreatic and liver enzymes, as well as
abdominal pain. The development of Ralaniten was ultimately halted due to poor oral
bioavailability rather than significant safety concerns. This preliminary toxicity profile, while
incomplete due to the lack of detailed public preclinical data, provides valuable insights for the
development of future AR NTD inhibitors. Understanding the potential for pancreatic and
hepatic effects will be crucial in the safety monitoring of next-generation compounds targeting
this novel mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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